molecular formula C5H3ClOS B1590205 2-Chlorothiophene-3-carbaldehyde CAS No. 14345-98-3

2-Chlorothiophene-3-carbaldehyde

Cat. No. B1590205
CAS RN: 14345-98-3
M. Wt: 146.6 g/mol
InChI Key: UFRQDLJDTSUKCS-UHFFFAOYSA-N
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Description

“2-Chlorothiophene-3-carbaldehyde” is a chemical compound with the InChI code 1S/C5H3ClOS/c6-5-4 (3-7)1-2-8-5/h1-3H . It is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

Thiophene derivatives, such as “2-Chlorothiophene-3-carbaldehyde”, are synthesized through various methods including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular weight of “2-Chlorothiophene-3-carbaldehyde” is 146.6 . Its linear formula is C5H3ClOS .


Chemical Reactions Analysis

Thiophene derivatives are involved in various chemical reactions. For instance, 2-bromo-3,3,3-trifluoropropene and benzylthiols undergo an SN2’ mechanism to produce 2-bromo-3,3-difluoroallyl benzyl sulfide .


Physical And Chemical Properties Analysis

“2-Chlorothiophene-3-carbaldehyde” is a solid substance . It is stored at temperatures between 2-8°C in a dark place under an inert atmosphere .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

2-Chlorothiophene-3-carbaldehyde has been studied for its potential role in medicinal chemistry, particularly in the synthesis of compounds with anticancer properties . Thiophene derivatives, which include the 2-Chlorothiophene moiety, have shown promise in the development of new pharmacological agents due to their diverse biological activities.

Material Science: Corrosion Inhibitors

In the field of material science, thiophene derivatives are known to act as corrosion inhibitors . The incorporation of 2-Chlorothiophene-3-carbaldehyde into polymers or coatings could enhance their ability to protect metals against corrosion, which is crucial for extending the lifespan of industrial materials.

Organic Semiconductors

Thiophene-based molecules, including those derived from 2-Chlorothiophene-3-carbaldehyde, play a significant role in the advancement of organic semiconductors . These materials are essential for developing more efficient and flexible electronic devices.

Organic Field-Effect Transistors (OFETs)

The synthesis of thiophene derivatives from 2-Chlorothiophene-3-carbaldehyde can lead to the development of high-performance OFETs . These transistors are key components in modern electronics, offering the potential for low-cost, large-area electronic applications.

Organic Light-Emitting Diodes (OLEDs)

2-Chlorothiophene-3-carbaldehyde may contribute to the fabrication of OLEDs . OLED technology is used in displays and lighting, providing benefits such as improved color quality, energy efficiency, and the potential for flexible display screens.

Pharmacological Research: Drug Development

The compound’s role in pharmacological research extends to the development of new drugs . Its structural properties can be leveraged to create molecules with desired pharmacokinetics and pharmacodynamics, aiding in the treatment of various diseases.

Safety And Hazards

The safety information for “2-Chlorothiophene-3-carbaldehyde” includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Future Directions

Thiophene-based analogs, like “2-Chlorothiophene-3-carbaldehyde”, have been gaining interest among scientists as a potential class of biologically active compounds . They are expected to continue playing a vital role in the development of advanced compounds with various biological effects .

properties

IUPAC Name

2-chlorothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClOS/c6-5-4(3-7)1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRQDLJDTSUKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482183
Record name 2-Chlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorothiophene-3-carbaldehyde

CAS RN

14345-98-3
Record name 2-Chlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorothiophene-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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